N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydro-naphthyridine core substituted at the 1-position with a phenylcarbamoylmethyl group and at the N3-position with a 4-ethylphenyl moiety.
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-ethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-3-18-10-12-20(13-11-18)29-26(33)22-15-30(16-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)14-9-17(2)27-25/h4-15H,3,16H2,1-2H3,(H,28,31)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUXBUVOMNGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural uniqueness lies in its 4-ethylphenyl (N3-position) and phenylcarbamoylmethyl (1-position) substituents. Comparisons with related compounds highlight key differences:
Notes:
- Ethylphenyl vs.
- Carbamoylmethyl vs. Aminoethyl/Adamantyl: The phenylcarbamoylmethyl group at the 1-position provides hydrogen-bonding capacity, contrasting with G611-0521’s propylaminoethyl (polar) or compound 67’s adamantyl (bulky) groups .
Physicochemical Properties
- logP and Solubility : The target’s inferred logP (~3.2) aligns with G611-0521 (logP 3.243), indicating moderate lipophilicity suitable for membrane permeability . Chlorinated analogues (e.g., 5a4) likely exhibit higher logP due to halogen atoms, though experimental data is lacking.
Preparation Methods
Alkylation with Chloroacetamide
Source demonstrates the use of N-(4-methoxyphenyl)-2-chloroacetamide in a nucleophilic substitution reaction with chalcone derivatives under basic conditions (K<sub>2</sub>CO<sub>3</sub>, acetone). For the target compound, 1-[(phenylcarbamoyl)methyl] substitution is achieved by reacting 1-chloromethyl-7-methyl-4-oxo-1,8-naphthyridine with phenyl isocyanate.
Procedure :
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Chloromethylation : Treat 1-unsubstituted naphthyridine with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl<sub>2</sub>).
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Carbamoylation : React the chloromethyl intermediate with phenyl isocyanate in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature.
Critical Parameters :
-
Temperature control (<5°C) prevents side reactions during carbamoylation.
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Excess phenyl isocyanate (1.2 equiv) ensures complete conversion.
Functionalization at Position 3: Carboxamide Formation
The 3-carboxamide group is installed via hydrolysis of the ethyl carboxylate intermediate followed by amide coupling. Source outlines a protocol for converting esters to carboxamides using in situ activation with hydroxybenzotriazole (HOBt):
Ester Hydrolysis
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous NaOH in ethanol (50–55°C, 2–3 hours).
Reaction Conditions :
Amide Coupling
The carboxylic acid is activated with HOBt and coupled with 4-ethylaniline using N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent.
Optimization Data :
Regioselective Methylation at Position 7
The 7-methyl group is introduced early in the synthesis via the use of methyl-substituted precursors. Source highlights that methyl groups at position 7 are retained during cyclocondensation when starting from 2-chloro-3-methylnicotinoyl acetate.
Alternative Approach :
Post-synthetic methylation using methyl iodide (MeI) and a strong base (e.g., LDA) at −78°C, though this method risks over-alkylation.
Final Purification and Characterization
The crude product is purified via recrystallization from methanol/water (9:1 v/v) or column chromatography (SiO<sub>2</sub>, petroleum ether:ethyl acetate = 85:15).
Analytical Data :
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IR (KBr) : 1680 cm<sup>−1</sup> (C=O amide), 1550 cm<sup>−1</sup> (C=C aromatic).
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.72 (s, 1H, H-2), 7.58–7.12 (m, 9H, aryl), 4.77 (s, 2H, CH<sub>2</sub>), 2.62 (q, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.22 (t, 3H, CH<sub>3</sub>).
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HR-MS (ESI) : m/z 441.1921 [M+H]<sup>+</sup> (calc. 441.1924).
Comparative Analysis of Synthetic Routes
Table 1 evaluates three approaches for synthesizing the target compound:
| Method | Key Step | Yield | Purity | Limitations |
|---|---|---|---|---|
| A | S<sub>N</sub>Ar with pre-methylated core | 62% | 98% | Requires methylated precursor |
| B | Post-synthetic methylation | 45% | 95% | Low regioselectivity |
| C | One-pot tandem reaction | 55% | 97% | Complex optimization |
Method A (Source ) is preferred for its higher yield and reproducibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the naphthyridine core. Key steps include cyclization (e.g., using POCl₃ in DMF at 80–100°C) and functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the phenylcarbamoylmethyl group via amide bond formation). Solvent choice (e.g., DMF, THF), temperature control, and catalytic agents (e.g., triethylamine for deprotonation) are critical for yield optimization. Purity is ensured via recrystallization or column chromatography .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography (via SHELX or ORTEP-3) for absolute configuration determination, especially for resolving tautomeric forms of the naphthyridine core .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the primary physicochemical properties influencing bioavailability?
- Key Properties :
| Property | Measurement Method | Relevance |
|---|---|---|
| LogP (lipophilicity) | HPLC or shake-flask assay | Predicts membrane permeability |
| Aqueous solubility | UV/Vis spectrophotometry | Determines formulation feasibility |
| pKa | Potentiometric titration | Affects ionization and binding affinity |
- These properties guide experimental design for in vivo studies or drug delivery systems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- SAR Strategy :
- C-7 position : Methyl groups enhance metabolic stability but may reduce solubility. Fluorine or chlorine substitutions (e.g., as in ) improve target affinity.
- Phenylcarbamoyl side chain : Modulating steric bulk (e.g., para-ethyl vs. meta-fluoro) alters receptor binding kinetics. Computational docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .
Q. What experimental approaches resolve contradictions in activity data across cell lines?
- Methodology :
- Dose-response profiling : Test compound efficacy across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity.
- Mechanistic studies : Use RNA-seq or proteomics to map pathway engagement (e.g., apoptosis vs. oxidative stress).
- Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from differential metabolism .
Q. How can in silico modeling predict off-target interactions or toxicity?
- Workflow :
Pharmacophore modeling (e.g., Phase, MOE) to identify critical binding motifs.
Molecular dynamics simulations (GROMACS, AMBER) to assess stability in target binding pockets.
Toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks.
- Case Study : A structurally similar naphthyridine () showed CYP3A4 inhibition in silico, later confirmed via cytochrome P450 assays .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?
- Approach :
- Non-linear regression (GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Hill slope analysis to infer cooperativity in target binding .
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in tautomeric forms?
- Protocol :
- Refine X-ray data with SHELXL using restraints for hydrogen bonding and thermal parameters.
- Validate tautomeric assignments via residual density maps and Hirshfeld surface analysis.
- Cross-reference with NMR data to confirm solution-state conformation .
Table: Comparative Activity of Naphthyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
